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2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol

Catalog No.
S14035256
CAS No.
M.F
C9H12FNO2
M. Wt
185.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol

Product Name

2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol

IUPAC Name

2-amino-2-(4-fluoro-2-methoxyphenyl)ethanol

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

InChI

InChI=1S/C9H12FNO2/c1-13-9-4-6(10)2-3-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3

InChI Key

NMTZLTVUSNDEGG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C(CO)N

2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a fluoro-substituted methoxyphenyl moiety. Its molecular formula is C10_{10}H12_{12}FNO\ and it has a molecular weight of approximately 195.21 g/mol. The compound exhibits unique structural features that contribute to its chemical reactivity and potential biological activity.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to yield primary or secondary amines, often using reducing agents like lithium aluminum hydride.
  • Substitution: The fluoro group can participate in nucleophilic substitution reactions with various nucleophiles, including amines and thiols.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous conditions
SubstitutionNucleophiles (amines, thiols)Basic conditions

The biological activity of 2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol is an area of active research. Preliminary studies suggest that it may interact with specific enzymes and receptors, potentially modulating various biological pathways. Its structural components allow for hydrogen bonding, which is critical for its interaction with biological targets. This compound is being investigated for its potential therapeutic effects in pharmacology, particularly in the context of neurological disorders and other diseases.

The synthesis of 2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol typically involves the following steps:

  • Starting Material: The synthesis begins with 4-fluoro-2-methoxybenzaldehyde.
  • Reductive Amination: The aldehyde is subjected to reductive amination using ammonia or an amine source in the presence of sodium cyanoborohydride as a reducing agent.
  • Hydroxylation: The resulting intermediate is hydroxylated to introduce the hydroxyl group at the ethan-1-ol position, often using reagents like sodium borohydride or lithium aluminum hydride.

2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol has several applications across different fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
  • Biology: Investigated for its interactions with enzymes and receptors, providing insights into its potential biological effects.
  • Medicine: Explored for its role as a precursor in pharmaceutical synthesis, particularly in developing compounds targeting neurological disorders.
  • Industry: Utilized in producing specialty chemicals and materials.

Research on the interactions of 2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol with biological targets focuses on its binding affinity and inhibitory effects on enzymes. Techniques such as molecular docking and kinetic assays are commonly employed to elucidate its mechanism of action at the molecular level. These studies indicate that structural modifications can enhance binding affinity, making it a candidate for therapeutic development .

Several compounds share structural similarities with 2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol. Here are some notable comparisons:

Compound NameKey Features
2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-olSimilar structure but different methoxy position
2-(4-Methoxyphenyl)ethanolLacks amino and fluoro groups
2-Fluoro-4-methylanilineContains fluoro group but lacks hydroxyl and amino groups

Uniqueness

The uniqueness of 2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol lies in its combination of functional groups—amino, hydroxyl, fluoro, and methoxy—which provide distinct chemical reactivity and potential biological activity compared to similar compounds. This combination enhances its utility in medicinal chemistry and research applications.

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

185.08520679 g/mol

Monoisotopic Mass

185.08520679 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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